Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a hydroxy-methylthiazolo-triazole moiety, and a piperidine carboxylate ester. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The compound Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate is a complex molecule that likely interacts with multiple targetsIt contains structural features found in indole and thiazole derivatives , which are known to interact with a variety of biological targets. Indole derivatives, for instance, have been found to bind with high affinity to multiple receptors . Thiazole derivatives also exhibit a broad spectrum of biological activities .
Mode of Action
Indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . Thiazole derivatives, on the other hand, are characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
For instance, indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Thiazole derivatives also exhibit a broad spectrum of biological activities .
Result of Action
For instance, indole derivatives have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . Thiazole derivatives also exhibit a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the thiazolo[3,2-b][1,2,4]triazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the piperidine carboxylate ester: This can be done via esterification reactions using ethyl chloroformate or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions may involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate can be compared to other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure and may exhibit similar biological activities.
Triazole derivatives: Compounds with the triazole ring are known for their diverse pharmacological properties.
Piperidine carboxylates: These esters are commonly used in medicinal chemistry for their stability and bioavailability.
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other compounds in these classes.
Properties
IUPAC Name |
ethyl 1-[(2-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3S/c1-3-28-19(27)13-7-6-10-24(11-13)16(14-8-4-5-9-15(14)21)17-18(26)25-20(29-17)22-12(2)23-25/h4-5,8-9,13,16,26H,3,6-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNFHAROFXRDBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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